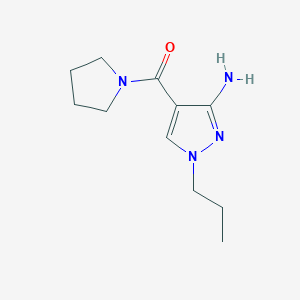

1-propyl-4-(pyrrolidine-1-carbonyl)-1H-pyrazol-3-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-propyl-4-(pyrrolidine-1-carbonyl)-1H-pyrazol-3-amine is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The structure of this compound consists of a pyrazole ring substituted with a propyl group at the 1-position, a pyrrolidine-1-carbonyl group at the 4-position, and an amine group at the 3-position.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-propyl-4-(pyrrolidine-1-carbonyl)-1H-pyrazol-3-amine can be achieved through a multi-step process involving the following key steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.

Introduction of the Propyl Group: The propyl group can be introduced through an alkylation reaction using a suitable alkylating agent, such as propyl bromide, in the presence of a base like potassium carbonate.

Attachment of the Pyrrolidine-1-carbonyl Group: The pyrrolidine-1-carbonyl group can be introduced through an acylation reaction using pyrrolidine-1-carbonyl chloride in the presence of a base like triethylamine.

Introduction of the Amine Group: The amine group can be introduced through a nucleophilic substitution reaction using an appropriate amine source, such as ammonia or an amine derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.

Analyse Chemischer Reaktionen

Arten von Reaktionen

1-Propyl-4-(Pyrrolidin-1-carbonyl)-1H-pyrazol-3-amin kann verschiedene Arten von chemischen Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden, um entsprechende oxidierte Produkte zu bilden.

Reduktion: Die Verbindung kann mit Reduktionsmitteln wie Lithiumaluminiumhydrid oder Natriumborhydrid reduziert werden, um entsprechende reduzierte Produkte zu bilden.

Substitution: Die Verbindung kann je nach Art der Substituenten und den Reaktionsbedingungen nucleophile oder elektrophile Substitutionsreaktionen eingehen.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat, Wasserstoffperoxid, saure oder basische Bedingungen.

Reduktion: Lithiumaluminiumhydrid, Natriumborhydrid, wasserfreie Bedingungen.

Substitution: Alkylhalogenide, Acylhalogenide, Nucleophile, Elektrophile, verschiedene Lösungsmittel und Temperaturen.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann die Oxidation entsprechende Ketone oder Carbonsäuren ergeben, während die Reduktion entsprechende Alkohole oder Amine ergeben kann.

Wissenschaftliche Forschungsanwendungen

1-Propyl-4-(Pyrrolidin-1-carbonyl)-1H-pyrazol-3-amin hat mehrere Anwendungen in der wissenschaftlichen Forschung, darunter:

Medizinische Chemie: Die Verbindung kann als Gerüst für die Entwicklung neuer Pharmazeutika verwendet werden, insbesondere für solche, die auf bestimmte Enzyme oder Rezeptoren abzielen.

Biologische Studien: Die Verbindung kann in Studien verwendet werden, um ihre biologische Aktivität zu untersuchen, einschließlich ihrer Auswirkungen auf zelluläre Prozesse und Signalwege.

Materialwissenschaft: Die Verbindung kann bei der Entwicklung neuer Materialien mit bestimmten Eigenschaften wie Leitfähigkeit oder Fluoreszenz verwendet werden.

Chemische Synthese: Die Verbindung kann als Zwischenprodukt bei der Synthese anderer komplexer Moleküle verwendet werden.

5. Wirkmechanismus

Der Wirkmechanismus von 1-Propyl-4-(Pyrrolidin-1-carbonyl)-1H-pyrazol-3-amin hängt von seiner spezifischen Anwendung ab. In der medizinischen Chemie kann die Verbindung ihre Wirkung durch Bindung an bestimmte molekulare Zielstrukturen, wie z. B. Enzyme oder Rezeptoren, und durch Modulation ihrer Aktivität ausüben. Die beteiligten molekularen Zielstrukturen und Signalwege können je nach dem spezifischen biologischen Kontext und der Art der Wechselwirkungen der Verbindung mit ihren Zielstrukturen variieren.

Wirkmechanismus

The mechanism of action of 1-propyl-4-(pyrrolidine-1-carbonyl)-1H-pyrazol-3-amine depends on its specific application. In medicinal chemistry, the compound may exert its effects by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The molecular targets and pathways involved can vary depending on the specific biological context and the nature of the compound’s interactions with its targets.

Vergleich Mit ähnlichen Verbindungen

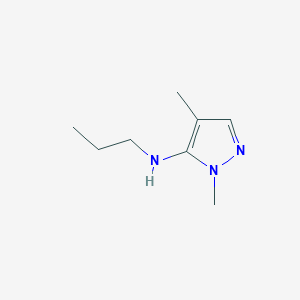

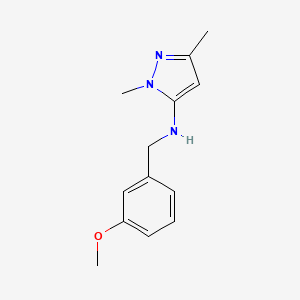

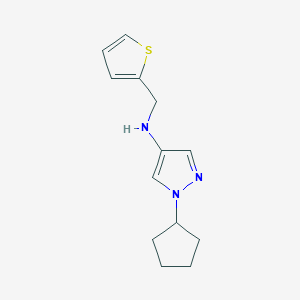

1-Propyl-4-(Pyrrolidin-1-carbonyl)-1H-pyrazol-3-amin kann mit anderen ähnlichen Verbindungen verglichen werden, wie z. B.:

1-Propyl-4-(Pyrrolidin-1-carbonyl)-1H-pyrazol-5-amin: Ähnliche Struktur, aber mit der Aminogruppe an der 5-Position.

1-Propyl-4-(Pyrrolidin-1-carbonyl)-1H-pyrazol-3-carbonsäure: Ähnliche Struktur, aber mit einer Carbonsäuregruppe anstelle einer Aminogruppe.

1-Propyl-4-(Pyrrolidin-1-carbonyl)-1H-pyrazol-3-ol: Ähnliche Struktur, aber mit einer Hydroxylgruppe anstelle einer Aminogruppe.

Eigenschaften

Molekularformel |

C11H18N4O |

|---|---|

Molekulargewicht |

222.29 g/mol |

IUPAC-Name |

(3-amino-1-propylpyrazol-4-yl)-pyrrolidin-1-ylmethanone |

InChI |

InChI=1S/C11H18N4O/c1-2-5-15-8-9(10(12)13-15)11(16)14-6-3-4-7-14/h8H,2-7H2,1H3,(H2,12,13) |

InChI-Schlüssel |

RUNZTRLZNJQQGH-UHFFFAOYSA-N |

Kanonische SMILES |

CCCN1C=C(C(=N1)N)C(=O)N2CCCC2 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-bromo-N-[2-(phosphonatooxy)ethyl]acetamide](/img/structure/B11732478.png)

![hexyl({[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11732502.png)

![2-({[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}amino)ethan-1-ol](/img/structure/B11732506.png)

![[(1,3-dimethyl-1H-pyrazol-4-yl)methyl][3-(dimethylamino)propyl]amine](/img/structure/B11732514.png)

![benzyl[(1-methyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11732528.png)

![1-cyclopentyl-N-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11732529.png)

![3-{[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]amino}-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B11732537.png)

![(3-methoxypropyl)[(1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11732554.png)

![4-({[1-(butan-2-yl)-1H-pyrazol-3-yl]amino}methyl)benzene-1,3-diol](/img/structure/B11732562.png)

![1-[1-(4-Fluorophenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B11732574.png)